Diethyl Chlorothiophosphate-d10

Vue d'ensemble

Description

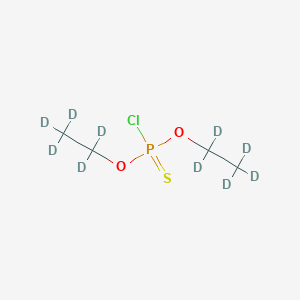

Diethyl Chlorothiophosphate-d10 is a deuterated analogue of Diethyl Chlorothiophosphate, which is used in various scientific and industrial applications. The compound has the molecular formula C4D10ClO2PS and a molecular weight of 198.67 g/mol. It is primarily used as a labeled compound in research to study metabolic pathways and reaction mechanisms.

Méthodes De Préparation

Diethyl Chlorothiophosphate-d10 is synthesized using phosphorus pentasulfide and absolute ethyl alcohol to form O,O-diethyl dithiophosphate. This intermediate is then reacted with chlorine gas to produce Diethyl Chlorothiophosphate. The deuterated version involves using deuterated ethyl alcohol (C2D5OD) instead of regular ethyl alcohol . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high purity and yield.

Analyse Des Réactions Chimiques

Diethyl Chlorothiophosphate-d10 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphorothioates.

Reduction: Reduction reactions can convert it into phosphorothioates with different oxidation states.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Diethyl Chlorothiophosphate-d10 serves as a highly electrophilic reagent in organic synthesis. Its applications include:

- Phosphorylation Reactions: It facilitates the phosphorylation of various substrates including carboxylates, alcohols, and amines. This is crucial for synthesizing phosphonates and phosphoramidates which are vital in medicinal chemistry and agrochemical development .

- Synthesis of Enol Phosphates: The compound can convert ketones into enol phosphates, which can then be reduced to alkenes or coupled with organometallic reagents to produce substituted alkenes. This transformation is pivotal in creating complex organic molecules .

Analytical Chemistry

Due to its isotopic labeling with deuterium, this compound is extensively used in:

- Mass Spectrometry: The presence of deuterium allows for precise tracking of reactions and the identification of reaction pathways through mass shift analysis. This is particularly beneficial in the study of metabolic pathways and environmental fate studies of pesticides .

- Environmental Analysis: It aids in the detection and quantification of organophosphorus compounds in environmental samples, providing insights into pollution levels and chemical degradation processes .

Biological Research

This compound is utilized as a tool in biological research:

- Cholinesterase Inhibition Studies: As a cholinesterase inhibitor, it mimics organophosphate nerve agents, making it useful for studying the mechanisms of enzyme inhibition and for developing antidotes .

- Pharmacological Investigations: Its role in synthesizing biologically active compounds allows researchers to explore new therapeutic agents targeting various diseases .

Case Study 1: Synthesis of Phosphonates

A study demonstrated the use of this compound in synthesizing β-keto phosphonates via Horner-Emmons homologation. The resulting compounds exhibited significant biological activity against specific cancer cell lines, showcasing the compound's potential in drug development.

Case Study 2: Environmental Fate Studies

In environmental chemistry research, this compound was employed to trace the degradation pathways of organophosphorus pesticides in soil samples. The isotopic labeling provided clear evidence of metabolic transformations that occur under varying environmental conditions.

Mécanisme D'action

The mechanism of action of Diethyl Chlorothiophosphate-d10 involves its interaction with molecular targets through phosphorylation. It can inhibit enzymes by phosphorylating serine residues in their active sites, leading to the formation of stable enzyme-inhibitor complexes . This mechanism is similar to that of other organophosphorus compounds used as insecticides and nerve agents.

Comparaison Avec Des Composés Similaires

Diethyl Chlorothiophosphate-d10 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and NMR spectroscopy. Similar compounds include:

Diethyl Chlorothiophosphate: The non-deuterated version used in similar applications but lacks the benefits of stable isotope labeling.

Diethyl Cyanophosphonate: Another organophosphorus compound used in similar research applications.

Diethyl Methylphosphonate: Used in the synthesis of various organophosphorus compounds.

These compounds share similar chemical properties but differ in their specific applications and the presence of deuterium in this compound.

Activité Biologique

Diethyl Chlorothiophosphate-d10 (DCP-d10) is a deuterated analog of diethyl chlorothiophosphate, a compound known for its significant biological activity, particularly as an organophosphate pesticide. This article delves into the biological activity of DCP-d10, focusing on its mechanism of action, pharmacokinetics, toxicity profiles, and relevant case studies.

- Chemical Formula : C4H10ClO2PS

- Molecular Weight : 198.67 g/mol

- CAS Number : 287397-89-1

DCP-d10 primarily acts by inhibiting the enzyme acetylcholinesterase (AChE) , which is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. When AChE is inhibited, acetylcholine accumulates, leading to continuous stimulation of postsynaptic receptors, which ultimately disrupts normal nerve function and can result in neurotoxicity.

Molecular Mechanism

The molecular interaction involves DCP-d10 forming a covalent bond with the serine residue at the active site of AChE. This binding effectively blocks the enzyme's activity:

This inhibition results in prolonged nerve signal transmission and can lead to symptoms such as convulsions and respiratory failure in higher concentrations.

Pharmacokinetics

DCP-d10 exhibits systemic properties, meaning it can be absorbed and distributed throughout biological systems. Its pharmacokinetic profile includes:

- Absorption : Rapid uptake through various routes (dermal, oral).

- Distribution : Widely distributed in tissues; tends to accumulate in lipid-rich areas.

- Metabolism : Biotransformation primarily occurs via hydrolysis and oxidation pathways, mediated by enzymes such as cytochrome P450.

- Excretion : Metabolites are excreted through urine.

Toxicity Profiles

The toxicity of DCP-d10 varies significantly with dosage:

- Low Doses : May cause mild neurological symptoms such as headache or dizziness.

- Moderate Doses : Can lead to more severe effects including muscle twitching and respiratory distress.

- High Doses : Associated with acute toxicity resulting in seizures and death.

The following table summarizes the observed effects at varying dosages:

| Dosage Range (mg/kg) | Effects |

|---|---|

| 0.1 - 1 | Mild neurological symptoms |

| 1 - 5 | Severe muscle twitching |

| >5 | Convulsions, respiratory failure |

Case Study 1: Acute Poisoning Incident

In a reported case involving agricultural workers exposed to high levels of DCP-d10, symptoms included acute respiratory distress and neurological impairment. The study highlighted the need for immediate medical intervention and monitoring for potential long-term neurological effects.

Case Study 2: Environmental Impact Assessment

Research conducted on environmental samples revealed that DCP-d10 can persist in agricultural runoff, leading to bioaccumulation in aquatic organisms. This study emphasized the importance of monitoring organophosphate levels in ecosystems to mitigate ecological impacts.

Research Findings

Recent studies have focused on developing biosensors for detecting organophosphates like DCP-d10 due to their high toxicity and environmental persistence. For example:

Propriétés

IUPAC Name |

chloro-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClO2PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJJJTCKNZYTEY-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClO2PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90492339 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287397-89-1 | |

| Record name | O,O-Bis[(~2~H_5_)ethyl] phosphorochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90492339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why was Diethyl Chlorothiophosphate-d10 synthesized in this study?

A1: The research aimed to develop a reliable method for quantifying insecticides like Coumaphos and Potasan using gas-liquid chromatography-mass spectrometry (GC-MS). This compound, a deuterated compound, was synthesized to serve as an internal standard for this analytical technique. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.